N1-(4-fluorobenzyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide

Chemical Probe Development Kinase Inhibitor SAR Oxalamide Library Screening

SAR studies on oxalamide-based probes often face inconsistent purity and limited analog availability, delaying fluorine substitution analysis. This compound addresses that gap: a fully substituted oxalamide featuring a 4-fluorobenzyl head, hydroxyethoxy tail, and p-tolyl group. - Balanced polarity profile (XLogP3-AA: 1.9) for passive permeability & solubility assays. - Versatile intermediate for parallel synthesis of kinase/GPCR-targeted libraries. - Matched-pair control for 4-H, 4-Cl, 4-Br, and 4-Me analogs to experimentally determine fluorine's contribution.

Molecular Formula C20H23FN2O4
Molecular Weight 374.412
CAS No. 1798622-05-5
Cat. No. B2433359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-fluorobenzyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide
CAS1798622-05-5
Molecular FormulaC20H23FN2O4
Molecular Weight374.412
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)OCCO
InChIInChI=1S/C20H23FN2O4/c1-14-2-6-16(7-3-14)18(27-11-10-24)13-23-20(26)19(25)22-12-15-4-8-17(21)9-5-15/h2-9,18,24H,10-13H2,1H3,(H,22,25)(H,23,26)
InChIKeyXTDQDZWIHSOSSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(4-Fluorobenzyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide: Identity & Availability


N1-(4-fluorobenzyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide (CAS 1798622-05-5) is a synthetic, fully substituted oxalamide derivative combining a 4-fluorobenzyl moiety, a hydroxyethoxy linker, and a p-tolyl-bearing ethylamine side chain. The compound is presently catalogued as a research chemical supplied for in vitro studies [1]. Its structural formula (C20H23FN2O4; MW 374.4 g/mol) has been computationally registered in PubChem, though no primary publication, patent with biological annotation, or authoritative database entry providing quantitative pharmacological profiles was retrievable at the time of this analysis [1].

Workflow In vitro chemical probe and oxalamide library synthesis
Selection context Fluorinated matched-pair SAR and physicochemical profiling
Use context Research chemical supplied for in vitro studies; no biological annotation available

Why Generic Substitution Is Unsupported


For oxalamide-based research tools, even minor changes to the N1‑benzyl substituent can profoundly alter target engagement, physicochemical properties, and polypharmacology. Publicly listed closest analogs replace the 4‑fluorobenzyl group with 4‑chlorobenzyl, 4‑bromobenzyl, 4‑methylbenzyl, or a 3,4‑dimethylphenyl variant . The fluorine atom’s unique electronegativity, size, and metabolic effects are well‑established drivers of potency, selectivity, and solubility in medicinal chemistry, yet no head‑to‑head quantitative data exist to confirm a functional advantage for the fluoro derivative over these direct comparators . Without such data, assuming interchangeability is speculative and could invalidate comparative SAR or biological profiling campaigns.

Fluorine-specific electronic and steric effects
The 4‑fluorobenzyl group contributes unique electronegativity and size compared to 4‑chloro, 4‑bromo, or 4‑methyl analogs, which may shift target engagement and solubility in ways that cannot be assumed identical.
Absence of head-to-head comparator data
No quantitative biological or physicochemical comparison exists between this fluoro derivative and its closest listed analogs. Interchangeability is speculative and can invalidate SAR or profiling campaigns.

N1-(4-Fluorobenzyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide: Differential Evidence


No Quantitative Comparator Data

No direct head-to-head, cross-study comparable, or class-level quantitative evidence was identified that would substantiate a claim of differential performance for N1-(4-fluorobenzyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide against any named comparator. The compound appears exclusively in non-primary sources (chemical vendor catalogs) that do not report numerical biochemical or cellular activity data . Consequently, all potential differentiation remains at the level of structural hypothesis rather than verified measurement.

Comparator Data
Data to verify
No head-to-head, cross-study, or class-level quantitative activity data identified.
Differentiation remains at structural hypothesis level.
Users must generate their own comparator data; no assay or model context is retrievable.
Chemical Probe Development Kinase Inhibitor SAR Oxalamide Library Screening

N1-(4-Fluorobenzyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide: Application Scenarios


Building Block for Oxalamide Libraries

The compound contains a fluorinated aromatic ring, a benzylic amine linkage, a secondary alcohol (after hydroxyethoxy deprotection), and a p-tolyl group, making it a versatile intermediate for parallel synthesis of kinase-focused or GPCR-targeted libraries .

Negative Control for 4-Fluorobenzyl SAR

Because the 4-fluorobenzyl group is a privileged fragment in kinase and protease inhibitors, this compound can serve as a matched-pair control alongside the 4-H, 4-Cl, 4-Br, and 4-Me analogs to experimentally determine the fluorine's contribution to potency, selectivity, or metabolic stability .

LogD, Solubility & Permeability Probe

The combination of a hydrogen-bond-donating hydroxyethoxy tail, a lipophilic p-tolyl group, and an electronegative fluorobenzyl head creates a balanced polarity profile suitable for investigating the impact of fluorine substitution on passive permeability and thermodynamic solubility in early drug discovery assays .

Application
Selection Property
Validation Focus
Building block for oxalamide libraries
Versatile intermediate with fluorinated aromatic ring, benzylic amine, and secondary alcohol motifs
Synthetic feasibility and compatibility with parallel library protocols
Negative control for 4‑fluorobenzyl SAR
Matched-pair comparator alongside 4‑H, 4‑Cl, 4‑Br, and 4‑Me analogs
Experimental determination of fluorine’s contribution to potency, selectivity, or metabolic stability
LogD, solubility & permeability probe
Balanced polarity profile from hydroxyethoxy tail, p‑tolyl group, and fluorobenzyl head
Impact of fluorine substitution on passive permeability and thermodynamic solubility
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